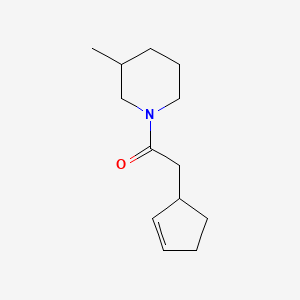
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone, also known as CPE, is a synthetic compound that has been widely used in scientific research. CPE belongs to the class of arylcyclohexylamines and is structurally similar to phencyclidine (PCP) and ketamine. CPE has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Wirkmechanismus
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone acts by binding to the PCP site of the NMDA receptor, which results in the inhibition of the receptor's ion channel. This leads to a reduction in the influx of calcium ions into the cell, which is important for various cellular processes such as synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory effects. 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone has also been shown to have neuroprotective effects, which makes it a potential therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone in lab experiments is its ability to selectively inhibit NMDA receptors without affecting other ion channels. This makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological processes. However, one limitation of using 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone. One potential area of research is the development of 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone-based therapeutics for various neurological disorders. Another area of research is the development of more soluble analogs of 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone, which would make it easier to administer in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone involves the reaction of 3-methylpiperidine and cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone has been used in various scientific research applications, including neuropharmacology, behavioral pharmacology, and toxicology. 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone has been shown to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11-5-4-8-14(10-11)13(15)9-12-6-2-3-7-12/h2,6,11-12H,3-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQUUMDIZMXOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

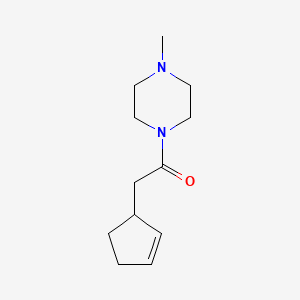
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)







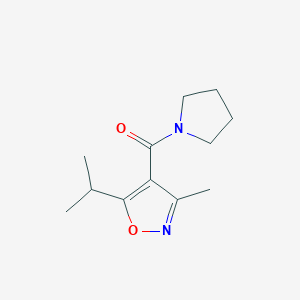

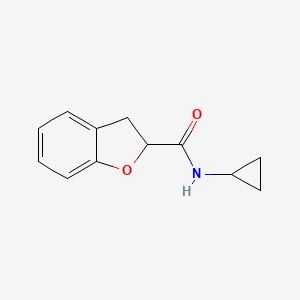
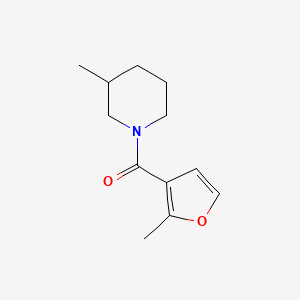
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)